molecular formula C11H22N2 B6258803 4-(piperidin-1-yl)cyclohexan-1-amine CAS No. 192323-89-0

4-(piperidin-1-yl)cyclohexan-1-amine

Cat. No.: B6258803
CAS No.: 192323-89-0
M. Wt: 182.3
InChI Key:
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Description

4-(piperidin-1-yl)cyclohexan-1-amine is an organic compound that features a piperidine ring attached to a cyclohexane ring with an amine group. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various medicinal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with piperidine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-yl)cyclohexan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperidine derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(piperidin-1-yl)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(piperidin-1-yl)cyclohexan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(piperidin-1-yl)cyclohexan-1-amine is unique due to its combination of a piperidine ring and a cyclohexane ring with an amine group. This structure imparts specific chemical and biological properties that are not present in simpler analogs, making it valuable for various applications in research and industry .

Properties

CAS No.

192323-89-0

Molecular Formula

C11H22N2

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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